N-(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c22-16-4-1-2-5-17(16)25-9-11-26(12-10-25)19(27)8-7-15-14-30-21(23-15)24-20(28)18-6-3-13-29-18/h1-6,13-14H,7-12H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWXMOCFBKWTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound shares structural and functional similarities with urea-based derivatives and piperazine-thiazole hybrids reported in the literature. Below is a detailed comparison based on the evidence provided:
Structural Analogues from Urea-Based Series
and describe urea derivatives with thiazole-piperazine backbones, which differ from the target compound’s furan carboxamide group. Key distinctions include:
- Substituent Variation : The target compound replaces the urea linker (e.g., –NH–CO–NH–) with a furan-2-carboxamide group (–CONH–). This modification likely alters hydrogen-bonding patterns and bioavailability.
- Aryl Group Diversity : The 2-chlorophenyl group on the piperazine ring is analogous to substituents in compounds like 1f (2-hydroxy-5-methoxybenzylidene) and 11c (3-chloro-4-fluorophenyl), but its electronic and steric effects may influence receptor binding selectivity .
Table 1: Comparison of Selected Urea Analogues and the Target Compound
Piperazine-Thiazole Hybrids
Piperazine-thiazole hybrids are well-documented in receptor modulation. For example:
- SR27417 (from ): A thiazole-piperazine derivative with a triisopropylphenyl group, acting as a platelet-activating factor (PAF) antagonist. The target compound’s 2-chlorophenyl group may confer similar receptor affinity but with distinct steric constraints .
- N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride (): This compound shares the furan carboxamide and piperazine-thiazole backbone but incorporates a methoxybenzothiazole group instead of a chlorophenyl substituent. The absence of a chlorophenyl moiety may reduce lipophilicity compared to the target compound .
Pharmacological Implications
- Receptor Selectivity : The 2-chlorophenyl group in the target compound may enhance affinity for serotonin or dopamine receptors, as seen in related piperazine derivatives. Urea analogues (e.g., 11m , 11k ) with trifluoromethyl or chloro groups exhibit high yields and molecular weights, suggesting metabolic stability, but their urea linkers may limit membrane permeability compared to the carboxamide group .
- Synthetic Feasibility : The target compound’s synthesis could face challenges similar to those of urea derivatives (e.g., moderate yields of 70–88% in –2), depending on the reactivity of the furan carboxamide intermediate.
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